molecular formula C9H11BO3 B2758711 4-Acetyl-2-methylphenylboronic acid CAS No. 2096331-11-0

4-Acetyl-2-methylphenylboronic acid

Cat. No.: B2758711
CAS No.: 2096331-11-0
M. Wt: 177.99
InChI Key: UMMXHEAOPLVLKG-UHFFFAOYSA-N
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Description

4-Acetyl-2-methylphenylboronic acid is an organic compound with the molecular formula C9H11BO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group (–B(OH)2) attached to a phenyl ring substituted with acetyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetyl-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 4-acetyl-2-methylphenyl bromide) is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and is highly efficient.

Another method involves the direct borylation of aromatic compounds using boron reagents.

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The Suzuki-Miyaura coupling reaction is particularly favored due to its high yield and compatibility with various functional groups. Additionally, continuous flow processes and automated synthesis platforms are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-methylphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both acetyl and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides distinct properties that can be advantageous in specific synthetic and research applications .

Properties

IUPAC Name

(4-acetyl-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMXHEAOPLVLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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